molecular formula C12H11FN4O2S B6519970 2-(4-fluorophenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide CAS No. 946222-02-2

2-(4-fluorophenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide

Cat. No.: B6519970
CAS No.: 946222-02-2
M. Wt: 294.31 g/mol
InChI Key: PHBVIABIQBWAPO-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is a synthetic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least two different elements as members of their rings

Biochemical Analysis

Biochemical Properties

2-(4-fluorophenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to interact with several key enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . The nature of these interactions involves the binding of the compound to the active sites of these enzymes, thereby inhibiting their activity. This inhibition can lead to various downstream effects, such as the modulation of metabolic pathways and the alteration of cellular processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, the compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of enzymes by binding to their active sites, which prevents the enzymes from catalyzing their respective reactions . This inhibition can lead to a cascade of molecular events, including changes in gene expression and the activation or suppression of various signaling pathways. The compound’s ability to modulate enzyme activity makes it a valuable tool for studying biochemical processes and developing therapeutic agents.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit enzyme activity without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of the compound while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can modulate the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle. By altering enzyme activity, the compound can affect the levels of various metabolites and influence the overall metabolic flux within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its chemical structure and the presence of specific transporters in different tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound has been found to localize to various cellular compartments, including the cytoplasm and nucleus. This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The compound’s activity can be influenced by its subcellular localization, as it may interact with different biomolecules in different compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide typically involves the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.

    Formation of the thiazole ring: This involves the reaction of thioamides with α-haloketones or α-haloesters.

    Coupling of the triazole and thiazole rings: This step involves the condensation of the triazole and thiazole intermediates under suitable conditions to form the triazolothiazole core.

    Introduction of the acetamide group: This is typically done through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, use of catalysts to enhance reaction rates, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: This can involve nucleophilic or electrophilic substitution reactions, particularly on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-fluorophenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various enzymes and receptors.

    Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazole derivatives: Known for their wide range of biological activities.

    Thiazole derivatives: Also known for their diverse pharmacological properties.

Uniqueness

2-(4-fluorophenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is unique due to its combined triazole and thiazole rings, which provide a distinct set of interactions with biological targets. This dual-ring structure can enhance its binding affinity and specificity, making it a promising candidate for drug development.

Properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O2S/c13-8-1-3-9(4-2-8)19-7-10(18)14-11-15-16-12-17(11)5-6-20-12/h1-4H,5-7H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBVIABIQBWAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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